Methyl (R)-2-Amino-3-[2-chloro-5-(trifluoromethyl)-3-pyridyl]propanoate
Description
Methyl (R)-2-Amino-3-[2-chloro-5-(trifluoromethyl)-3-pyridyl]propanoate is a chiral amino acid ester featuring a pyridine ring substituted with chlorine and a trifluoromethyl group at the 2- and 5-positions, respectively. Its molecular formula is C₁₀H₁₀ClF₃N₂O₂, with a molecular weight of approximately 294.65 g/mol (estimated based on structural analogs in ).
Properties
Molecular Formula |
C10H10ClF3N2O2 |
|---|---|
Molecular Weight |
282.64 g/mol |
IUPAC Name |
methyl 2-amino-3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propanoate |
InChI |
InChI=1S/C10H10ClF3N2O2/c1-18-9(17)7(15)3-5-2-6(10(12,13)14)4-16-8(5)11/h2,4,7H,3,15H2,1H3 |
InChI Key |
WJGMYJSNIUAHAF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=C(N=CC(=C1)C(F)(F)F)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-Amino-3-[2-chloro-5-(trifluoromethyl)-3-pyridyl]propanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with a suitable amino acid derivative. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like purification through crystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-2-Amino-3-[2-chloro-5-(trifluoromethyl)-3-pyridyl]propanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can yield various substituted derivatives.
Scientific Research Applications
Methyl ®-2-Amino-3-[2-chloro-5-(trifluoromethyl)-3-pyridyl]propanoate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl ®-2-Amino-3-[2-chloro-5-(trifluoromethyl)-3-pyridyl]propanoate involves its interaction with specific molecular targets. For instance, in agricultural applications, it acts as a proherbicide that is hydrolyzed to its active form, which inhibits acetyl-CoA carboxylase, an enzyme crucial for fatty acid biosynthesis in plants .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs are compared below (Table 1), highlighting substituent variations and their implications:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (CF₃) and chloro groups in the target compound enhance electrophilicity and metabolic stability compared to nitro or bromo substituents .
- Stereochemistry: The (R)-configuration distinguishes it from analogs like (S)-methyl 2-amino-3-(4-nitrophenyl)propanoate, which may exhibit different biological interactions .
- Molecular Weight: The target compound’s higher molecular weight (~294.65 vs.
Research Findings and Patent Context
- Agrochemical Relevance: The compound’s structural motifs (chloro, trifluoromethyl, pyridyl) align with patented pesticides in , such as imidazo[4,5-b]pyridines and pyrazole-carboxamides, which target insect nicotinic acetylcholine receptors .
- Comparative Bioactivity: While direct activity data are unavailable, the trifluoromethyl group’s electron-withdrawing nature may enhance binding affinity compared to nitro or bromo analogs, as seen in other agrochemicals .
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